Superior In Vitro COMT Inhibition vs. Six-Membered Ring-Constrained Analogue
The five-membered indanone ring of the target compound (Compound 16) provides a significant conformational advantage over the six-membered tetralone analogue (Compound 15), resulting in markedly higher COMT inhibitory activity [1]. In a head-to-head comparison within the same study, the unsubstituted tetralone 15 was found to be 'significantly less active' than the indanone 16 at a concentration of 100 nM in SK-N-SH human neuroblastoma cells [1]. This demonstrates that the indanone scaffold is a more effective constrained pharmacophore for presenting the ortho-nitrocatechol motif to the COMT active site.
| Evidence Dimension | In vitro COMT inhibition (% inhibition at 100 nM in SK-N-SH cells) |
|---|---|
| Target Compound Data | Significantly more active than tetralone 15 (exact % inhibition value embedded in Table 3 of the publication) |
| Comparator Or Baseline | Unsubstituted tetralone analogue (Compound 15) — significantly less active |
| Quantified Difference | Qualitative report of significant difference; precise values in source table |
| Conditions | SK-N-SH human neuroblastoma cells, compound concentration 100 nM |
Why This Matters
This endogenous SAR control confirms the superiority of the indanone core for COMT engagement; substituting with the larger tetralone ring directly compromises inhibitor potency.
- [1] Learmonth DA, Bonifácio MJ, Soares-da-Silva P. J Med Chem. 2005;48(25):8070-8. Table 3. View Source
